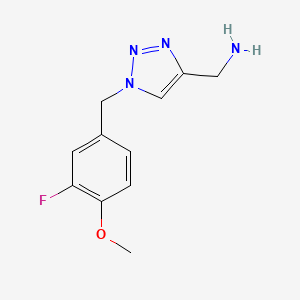

(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-[(3-fluoro-4-methoxyphenyl)methyl]triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O/c1-17-11-3-2-8(4-10(11)12)6-16-7-9(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTTWOUJBRQQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C=C(N=N2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core synthetic route to prepare 1,2,3-triazole derivatives like (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:

Preparation of the alkyne precursor: The alkyne bearing a methanamine substituent at the 4-position of the triazole ring is synthesized or commercially obtained. This can be a propargyl amine derivative or a related alkyne with a suitable amino group.

Preparation of the azide component: The aromatic azide is prepared from the corresponding aromatic halide or boronic acid derivative. For the title compound, the azide would be 3-fluoro-4-methoxybenzyl azide, synthesized by nucleophilic substitution of a suitable benzyl halide with sodium azide.

CuAAC reaction: The copper(I)-catalyzed 1,3-dipolar cycloaddition between the azide and alkyne is performed in a suitable solvent (e.g., DMF, DMSO, or water/organic mixtures) at room temperature or mild heating. Copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate are commonly used as the catalytic system to generate Cu(I) in situ.

Work-up and purification: After completion, the reaction mixture is poured into water, and the product is isolated by filtration or extraction, followed by purification such as recrystallization or chromatography.

This method provides high regioselectivity for the 1,4-disubstituted 1,2,3-triazole, which is the structure present in the target compound.

Specific Procedures Relevant to the Target Compound

While direct literature on the exact preparation of this compound is limited, closely related compounds have been synthesized using the following detailed procedure adapted from recent research:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Synthesis of 3-fluoro-4-methoxybenzyl azide | Prepared by treating 3-fluoro-4-methoxybenzyl bromide with sodium azide in methanol or DMF at room temperature |

| 2 | Preparation of propargyl amine derivative | Commercially available or synthesized by standard methods |

| 3 | CuAAC reaction | Mix propargyl amine derivative (alkyne, 0.5 mmol) and 3-fluoro-4-methoxybenzyl azide (0.75 mmol) in DMF (5 mL) |

| Catalyst: CuSO4·5H2O (0.01 mmol), sodium ascorbate (0.1 mmol in 1 mL water) | Stir at room temperature for 6 hours, monitoring by TLC | |

| 4 | Workup | Pour reaction mixture into cold water, filter solid, wash with hexane, dry |

| 5 | Purification | Product is sufficiently pure for further use or can be purified by recrystallization |

This approach is consistent with procedures reported for related N-alkyl-1-(aryl-1,2,3-triazol-4-yl)methanamines, yielding high purity products with yields typically above 80%.

Mechanistic Insights and Reaction Conditions

The CuAAC reaction proceeds via formation of copper-acetylide intermediate from the terminal alkyne and Cu(I), which then undergoes [3+2] cycloaddition with the organic azide to form a triazolyl-copper intermediate.

Protonation of this intermediate yields the 1,4-disubstituted 1,2,3-triazole product.

Sodium ascorbate reduces Cu(II) sulfate to Cu(I) in situ, maintaining catalytic activity.

The reaction tolerates various functional groups, including electron-donating and electron-withdrawing substituents on the aromatic azide, such as fluoro and methoxy groups, without affecting efficiency.

Alternative Organocatalytic and Metal-Catalyzed Routes (Contextual)

Organocatalytic routes involving enamines and azides have been reported for triazole synthesis but are less common for this specific substitution pattern.

Other metal catalysts (e.g., zinc acetate) have been used for triazole synthesis but copper catalysis remains the gold standard for regioselective 1,4-disubstituted triazoles.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Alkyne substrate | Propargyl amine or derivative | Source of methanamine substituent |

| Azide substrate | 3-fluoro-4-methoxybenzyl azide | Prepared from benzyl halide + NaN3 |

| Catalyst | CuSO4·5H2O + sodium ascorbate | Generates Cu(I) in situ |

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Temperature | Room temperature to 50°C | Mild conditions |

| Reaction time | 4–6 hours | Monitored by TLC |

| Yield | 80–90% typical | High efficiency |

| Purification | Filtration, recrystallization | Product often obtained pure |

Chemical Reactions Analysis

Types of Reactions

(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the triazole ring or the benzyl group.

Substitution: The fluoro and methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research suggests that triazole compounds can disrupt microbial cell membranes, leading to cell death. For instance, a series of triazole derivatives were synthesized and tested, revealing that certain modifications enhance their antibacterial potency .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular, studies have focused on its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The incorporation of fluorine in the structure is believed to enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent .

Antiviral Applications

The antiviral activity of triazole compounds has been explored, particularly against viral infections such as HIV and influenza. The mechanism often involves interference with viral replication processes. The presence of the triazole ring is crucial for binding to viral enzymes, thereby inhibiting their activity .

Agriculture

Fungicides

The triazole class of compounds is well-known for its fungicidal properties. (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine may be developed as a novel fungicide to combat plant pathogens. Its efficacy against fungal diseases such as powdery mildew and rust has been documented in preliminary studies. The compound's ability to inhibit ergosterol biosynthesis—a critical component of fungal cell membranes—makes it a valuable candidate for agricultural applications .

Herbicides

Research is ongoing into the herbicidal properties of triazole derivatives. The unique chemical structure may allow for selective inhibition of specific plant growth regulators, providing a potential avenue for developing environmentally friendly herbicides that target weeds without harming crops .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Studies have shown that triazole-containing polymers exhibit improved resistance to degradation under environmental stressors .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can facilitate targeted delivery and controlled release, improving treatment outcomes in various diseases .

Mechanism of Action

The mechanism of action of (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluoro and methoxy groups can enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazolyl methanamine derivatives are widely studied for their versatility in medicinal chemistry. Below is a detailed comparison with structurally related compounds:

Key Comparative Insights

Thiophene derivatives (e.g., ) introduce sulfur-mediated interactions, which are absent in the target compound.

Pharmacological Potential: The oxetane-containing compound () is notable for its metabolic stability, a property the target compound may partially share due to the fluorine atom. The 4-methylphenyl analog () lacks polar groups, making it less suitable for aqueous environments but useful in hydrophobic binding pockets.

Synthetic Accessibility :

- Most analogs (e.g., ) are synthesized via 1,3-dipolar cycloaddition (“click chemistry”), suggesting similar routes for the target compound. Substituents like methoxy may require protection/deprotection steps during synthesis.

Physicochemical Properties :

Biological Activity

The compound (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a method known for its efficiency in forming triazole rings under mild conditions. The starting materials include 3-fluoro-4-methoxybenzyl azide and propargylamine , which react to form the desired triazole compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTT assay across several cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10.5 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 9.8 | Modulates p53 pathways |

| HeLa | 12.3 | Inhibits NF-κB signaling |

The IC50 values indicate that the compound exhibits significant cytotoxicity, with lower values suggesting higher potency . The mechanism of action appears to involve apoptosis induction and modulation of key signaling pathways such as NF-κB and p53 interactions .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It was tested against various bacterial strains and fungi, demonstrating effective inhibition.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazole ring facilitates hydrogen bonding and π-π interactions with target proteins. The presence of the fluoro and methoxy groups enhances binding affinity, which may lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Case Studies

A recent case study explored the use of this compound in combination therapies for enhanced anticancer efficacy. When co-administered with traditional chemotherapeutics like cisplatin, it exhibited synergistic effects, leading to reduced IC50 values compared to either agent alone . This suggests that incorporating this compound into treatment regimens could improve outcomes for patients with resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.